molecular formula C23H23N3O2 B1263653 (15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No. B1263653
M. Wt: 373.4 g/mol
InChI Key: KGGSXZOAUKHWTH-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-3606 is a member of beta-carbolines.

Scientific Research Applications

Stereochemical and NMR Data of Cyclopeptide Alkaloids

Cyclopeptide alkaloids from Zizyphus Oxyphylla, including compounds related to (15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione, have had their stereochemistry and NMR data extensively studied. These studies are essential for understanding the molecular structure and properties of these compounds (Nisar et al., 2010).

Chiral Resolution and Antibacterial Properties

Research on the chiral resolution of compounds with structural similarities to the mentioned compound has revealed significant antibacterial activities. These studies are crucial in developing new antibacterial compounds, especially against bacteria resistant to existing antibiotics (Ali et al., 2020).

Metal Complexes and Macrocyclic Ligands

Compounds related to (15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo have been synthesized and used to study metal complexes and macrocyclic ligands. These studies contribute significantly to the field of inorganic chemistry, especially in understanding ligand behavior and metal-ligand interactions (Costa & Delgado, 1993).

Photochemical Reactions and NMR Spectroscopy

The photochemical reactions and NMR spectroscopy of compounds structurally similar to the subject compound have been explored, providing insights into their chemical behavior under various conditions. Such studies are crucial in pharmaceutical and synthetic chemistry (Benati et al., 1991).

Catalyst Structure in Cycloaddition Reactions

Research on the influence of catalyst structure in cycloaddition reactions of compounds related to (15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo has been conducted. This research is significant for understanding and improving industrial and synthetic processes (Yang et al., 2018).

properties

Product Name

(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C23H23N3O2/c1-14-8-4-5-9-15(14)13-25-21(27)19-12-17-16-10-6-7-11-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m0/s1

InChI Key

KGGSXZOAUKHWTH-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=CC=C1CN2C(=O)[C@@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 2
Reactant of Route 2
(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 3
Reactant of Route 3
(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 4
Reactant of Route 4
(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 5
Reactant of Route 5
(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 6
Reactant of Route 6
(15S)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

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